![molecular formula C4H3N2NaO2S B3028532 Sodium pyrimidine-2-sulfinate CAS No. 2188151-68-8](/img/structure/B3028532.png)
Sodium pyrimidine-2-sulfinate
Overview
Description
Sodium pyrimidine-2-sulfinate is a chemical compound with the molecular formula C4H3N2NaO2S . It is a solid substance that can appear as a white to orange to green powder or crystal .
Synthesis Analysis
The synthesis of sodium sulfinates, including Sodium pyrimidine-2-sulfinate, has been highlighted in various studies . Sodium sulfinates have emerged as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .
Chemical Reactions Analysis
Sodium sulfinates, including Sodium pyrimidine-2-sulfinate, have been used as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Physical And Chemical Properties Analysis
Sodium pyrimidine-2-sulfinate is a solid substance that can appear as a white to orange to green powder or crystal . It should be stored under inert gas and conditions to avoid are hygroscopic .
Scientific Research Applications
C4H3N2NaO2S\text{C}_4\text{H}_3\text{N}_2\text{NaO}_2\text{S}C4H3N2NaO2S
, exhibits intriguing properties that make it valuable in various fields. Below, I’ve outlined six unique applications:- Sodium pyrimidine-2-sulfinate serves as a powerful building block for sulfonylation reactions. These reactions involve the introduction of a sulfonyl group (–SO₂) into organic molecules. The resulting sulfonylated compounds find applications in medicinal chemistry, agrochemicals, and materials science .
Sulfonylation Reactions
Sulfenylating Reactions
Safety and Hazards
Mechanism of Action
Target of Action
Sodium pyrimidine-2-sulfinate, like other pyrimidine derivatives, exhibits a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
Sodium sulfinates, in general, have been found to act as versatile building blocks for preparing many valuable organosulfur compounds through s–s, n–s, and c–s bond-forming reactions .
Biochemical Pathways
Sodium pyrimidine-2-sulfinate likely participates in the pyrimidine salvage pathway, a crucial metabolic process in cellular biology . This pathway allows cells to recycle preformed nucleosides and bases, conserving energy and resources . It plays a crucial role in maintaining the nucleotide pool .
Pharmacokinetics
Sodium sulfinates are known to be involved in various synthetic applications, depending on reaction conditions .
Result of Action
The result of Sodium pyrimidine-2-sulfinate’s action would likely involve the synthesis of various organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones . These compounds have various applications in pharmaceutical and chemical industries.
Action Environment
The action of Sodium pyrimidine-2-sulfinate can be influenced by various environmental factors. For instance, the stability of the corresponding sulfone radicals plays a vital role in the transformation .
properties
IUPAC Name |
sodium;pyrimidine-2-sulfinate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.Na/c7-9(8)4-5-2-1-3-6-4;/h1-3H,(H,7,8);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKHXLGPONXLRC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)S(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N2NaO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium pyrimidine-2-sulfinate | |
CAS RN |
2188151-68-8 | |
Record name | Sodium Pyrimidine-2-sulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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